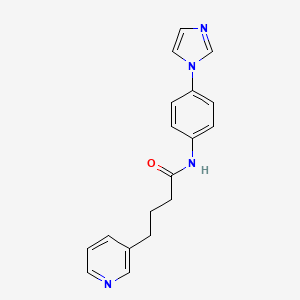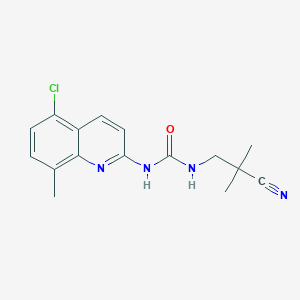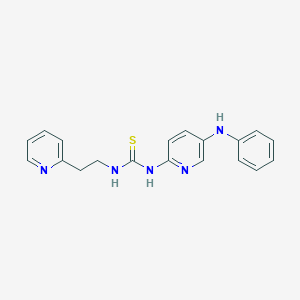
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, also known as IPB, is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. These studies have shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of these disorders.
Mecanismo De Acción
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide exerts its therapeutic effects through its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to interact with various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. Additionally, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have anti-inflammatory effects, which can reduce inflammation in the body and improve overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide. One area of research could focus on further understanding its mechanism of action and potential side effects. Another area of research could focus on its potential use in combination with other drugs for cancer treatment. Additionally, further research could explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, its potential for use in the treatment of cancer and neurological disorders makes it a promising candidate for further research.
Métodos De Síntesis
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of potassium carbonate, followed by the reaction with 3-pyridinecarboxylic acid. Another method involves the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of a palladium catalyst, followed by the reaction with 3-pyridinecarboxylic acid. Both of these methods have been successful in synthesizing N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
Propiedades
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(5-1-3-15-4-2-10-19-13-15)21-16-6-8-17(9-7-16)22-12-11-20-14-22/h2,4,6-14H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSACDCUNKSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)
![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)

![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)